7(Z),10(Z),13(Z),16(Z),19(Z)-Docosapentaenoyl chloride

Beschreibung

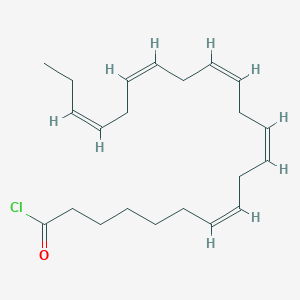

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is a polyunsaturated fatty acid chloride with five cis-configured double bonds at positions 7, 10, 13, 16, and 17. Its molecular formula is C₂₂H₃₃ClO, and molecular weight is 348.95 g/mol (CAS: 960593-70-8) . This compound is highly reactive due to the acyl chloride (-COCl) functional group, making it a critical intermediate in synthesizing phospholipids, esters, and other derivatives for biochemical and pharmaceutical research. Its structure is characterized by a 22-carbon chain with conjugated double bonds, which influences its physicochemical properties and biological interactions .

Eigenschaften

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAVFULGQWLYNP-JLNKQSITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Docosahexaensäurechlorid wird typischerweise durch Reaktion von Docosahexaensäure mit Thionylchlorid oder Oxalylchlorid hergestellt. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Säurechlorids zu verhindern. Das allgemeine Reaktionsschema lautet wie folgt:

Docosahexaensäure+Thionylchlorid→Docosahexaensäurechlorid+Schwefeldioxid+Chlorwasserstoff

In industriellen Umgebungen kann die Produktion von Docosahexaensäurechlorid große Reaktoren und eine strenge Kontrolle der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Docosahexaensäurechlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit Nukleophilen wie Aminen, Alkoholen und Thiolen reagieren, um jeweils Amide, Ester und Thioester zu bilden.

Hydrolyse: In Gegenwart von Wasser hydrolysiert es zu Docosahexaensäure und Salzsäure.

Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen wasserfreie Lösungsmittel, eine inerte Atmosphäre (z. B. Stickstoff oder Argon) und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Amide, Ester, Thioester und Alkohole .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound has the molecular formula C22H33ClO and is characterized by its reactivity as an acyl chloride. This reactivity enables it to acylate nucleophiles effectively, making it a valuable intermediate in organic synthesis. The presence of multiple double bonds in its structure enhances its utility in various chemical reactions.

Organic Synthesis

- Reagent for Acylation : (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is used to introduce the docosapentaenoyl group into various organic molecules. This property is particularly useful for synthesizing fatty acid derivatives and modifying existing compounds to enhance their biological activities.

Biological Studies

- Lipid Metabolism : The compound is integral in studying lipid metabolism and the role of omega-3 fatty acids. It serves as a substrate for enzymes involved in fatty acid metabolism and helps elucidate the pathways through which omega-3 fatty acids exert their physiological effects .

- Pro-resolving Mediators : (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is investigated for its potential to be metabolized into specialized pro-resolving mediators. These mediators are crucial for resolving inflammation and promoting tissue repair following injury .

Medical Applications

- Therapeutic Potential : Studies have shown that docosapentaenoic acid derivatives may have anti-inflammatory and cardioprotective properties. Research is ongoing to explore these effects further and assess their therapeutic potential in treating conditions such as cardiovascular diseases and inflammatory disorders .

Industrial Uses

- Chemical Manufacturing : The compound is utilized in the production of specialized chemicals such as surfactants and polymers. Its unique structure allows manufacturers to create materials with specific properties tailored for various applications.

Case Study 1: Lipid Metabolism Research

In a study examining the effects of omega-3 fatty acids on cardiovascular health, researchers used (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride to trace metabolic pathways leading to the formation of pro-resolving mediators. The findings indicated that supplementation with docosapentaenoic acid derivatives significantly altered lipid profiles and enhanced the resolution of inflammation in animal models.

Case Study 2: Synthesis of Fatty Acid Derivatives

A research team focused on synthesizing novel fatty acid derivatives utilized (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride as a key reagent. Their work demonstrated that the introduction of docosapentaenoyl groups into pharmaceutical compounds resulted in enhanced bioactivity compared to their non-acylated counterparts.

Wirkmechanismus

The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is utilized in organic synthesis to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Free Acid Form: (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoic Acid

- Molecular Formula : C₂₂H₃₄O₂

- Molecular Weight : 330.50 g/mol (CAS: 24880-45-3) .

- Key Differences :

- The free acid lacks the reactive chloride group, making it less prone to hydrolysis.

- It serves as a precursor in lipid biosynthesis and is incorporated into phospholipids like phosphatidylcholine (PC) and lysophosphatidylcholine (LysoPC) in metabolic pathways .

- Biological studies highlight its role in modulating lipid metabolism and inflammation, particularly in liver injury and hypertension models .

Methyl Ester Derivative: Methyl (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoate

- Molecular Formula : C₂₃H₃₆O₂

- Molecular Weight : 344.53 g/mol (CAS: 108698-02-8) .

- Key Differences :

- The ester form is more stable than the acyl chloride, suitable for storage and analytical applications.

- It is used in lipidomics to study fatty acid profiles and as a reference standard in mass spectrometry .

- Safety data indicate oral acute toxicity and skin irritation hazards, though less reactive than the chloride .

Docosahexaenoic Acid (DHA): (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic Acid

- Molecular Formula : C₂₂H₃₂O₂

- Molecular Weight : 328.49 g/mol (CAS: 6217-54-5) .

- Key Differences: DHA has six cis double bonds (vs. five in the target compound), enhancing membrane fluidity and antioxidant activity . It is a key component of neuronal membranes and fish oils, with well-documented roles in reducing oxidative stress and inflammation .

Phospholipid Derivatives

- Examples :

- Key Differences :

Comparative Data Table

Research Findings and Functional Contrasts

- Reactivity : The acyl chloride is highly reactive, enabling rapid esterification or amidation in synthetic chemistry, whereas DHA and free acid forms require enzymatic activation for metabolic incorporation .

- DHA’s six double bonds enhance its fluidity and antioxidant capacity compared to the five double bonds in docosapentaenoylchloride derivatives .

- Safety Profile : The chloride’s hazards (e.g., skin corrosion) contrast with the ester’s lower acute toxicity and DHA’s GRAS (Generally Recognized As Safe) status .

Biologische Aktivität

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride is a derivative of docosapentaenoic acid (DPA), an omega-3 fatty acid. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to synthesize current research findings regarding the biological activity of docosapentaenoyl chloride, highlighting its effects on inflammation, neuroprotection, and metabolic health.

- Chemical Name : (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

- Molecular Formula : C22H41ClO2

- Molecular Weight : 368.03 g/mol

Sources and Derivation

Docosapentaenoic acid is primarily sourced from fish oils and certain algae. The chloride derivative is synthesized for research purposes and potential therapeutic applications in various health conditions.

Anti-inflammatory Effects

Docosapentaenoic acid and its derivatives have been shown to exert significant anti-inflammatory effects. Research indicates that DPA can modulate inflammatory responses by influencing the production of resolvins and protectins—lipid mediators derived from omega-3 fatty acids that play a crucial role in resolving inflammation .

Table 1: Effects of DPA on Inflammatory Markers

Neuroprotective Properties

DPA has demonstrated neuroprotective effects in various studies. It has been associated with improved cognitive functions and reduced neuroinflammation in aging models. For instance, a study showed that DPA supplementation improved spatial memory and reduced markers of neuroinflammation in aging rats .

Table 2: Neuroprotective Effects of DPA

| Study | Model | Outcome |

|---|---|---|

| Aging Rats | Improved spatial memory; reduced microglial activation. | |

| Sleep Quality Study | Enhanced sleep quality in older adults through modulation of melatonin production. |

Cardiovascular Health

The role of docosapentaenoic acid in cardiovascular health is well-documented. It aids in lowering triglyceride levels and improving lipid profiles. Supplementation with DPA has been shown to reduce very-low-density lipoprotein (VLDL) particles which are crucial in managing cardiovascular diseases .

Table 3: Cardiovascular Benefits of DPA

| Study | Measurement | Result |

|---|---|---|

| Triglyceride Levels | Significant reduction post-DPA supplementation. | |

| Lipid Profile Improvement | Enhanced HDL levels observed after consistent DPA intake. |

Case Studies

- Infant Nutrition : A study involving preterm infants showed that supplementation with DHA-rich algae oil increased the levels of docosapentaenoic acid in breast milk significantly compared to placebo groups . This finding suggests potential benefits for infant growth and development.

- Sleep Quality : In a randomized controlled trial involving older adults, DHA/EPA improved sleep quality metrics significantly compared to a placebo group . This highlights the broader implications of omega-3 fatty acids on overall health.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoylchloride?

Synthesis typically involves esterification or chlorination of docosapentaenoic acid derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. The methyl ester derivative (C₂₃H₃₆O₂, MW 344.53) is often analyzed using InChIKey PTFHIRHGARALFY-JEBPEJKESA-N to confirm stereochemistry and purity . Ensure solvent removal under inert conditions to prevent oxidation of polyunsaturated chains .

Q. How should researchers handle and store this compound to maintain stability?

Store at -20°C in ethanol solution to prevent degradation. Avoid exposure to light, oxygen, or moisture, as polyunsaturated acyl chlorides are prone to hydrolysis and peroxidation. Use argon or nitrogen atmospheres during aliquoting. Safety protocols include wearing PPE (gloves, goggles) and using fume hoods due to acute toxicity and skin corrosion risks .

Q. What analytical techniques are suitable for quantifying this compound in lipid mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For example, phosphatidylcholine (PC) species containing docosapentaenoyl chains (e.g., PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0)) are resolved using reverse-phase columns and identified via precursor/product ion transitions (e.g., m/z 893.4359) . Normalize data using internal standards like deuterated lipids.

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic desaturation pathways involving this compound?

Use isotopic labeling (e.g., ¹³C or ²H) to track substrate specificity in desaturase assays. For instance, acyl-lipid (7-3)-desaturase converts (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-glycerolipid to hexaenoic derivatives via cytochrome b5-dependent oxidation . Optimize reaction conditions (pH 7.4, 25°C) and validate products using thin-layer chromatography (TLC) or GC-MS.

Q. What strategies mitigate oxidative interference in functional studies of this compound?

Incorporate antioxidants (e.g., butylated hydroxytoluene, BHT) in extraction buffers and minimize sample processing time. For in vivo models (e.g., murine pain studies), pair with DHA-enriched diets to leverage cross-talk between docosapentaenoyl derivatives and endogenous antioxidant pathways . Monitor lipid peroxidation via malondialdehyde (MDA) assays.

Q. How can this compound be integrated into diagnostic models for diseases like biliary atresia?

Use logistic regression to combine lipidomic biomarkers. For example, PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0) achieved an AUC of 0.756 in differentiating biliary atresia from cholestasis. Validate sensitivity/specificity in patient plasma cohorts using LC-MS/MS and adjust for confounding variables (e.g., age, diet) .

Q. What computational tools are effective for modeling the compound’s interactions in membrane systems?

Molecular dynamics (MD) simulations with force fields like CHARMM36 can predict bilayer insertion and curvature effects. Parameters include log P (7.11), polar surface area (37.3 Ų), and hydrogen-bonding capacity (1 donor, 2 acceptors) . Pair with experimental data (e.g., NMR-derived lipid order parameters) to refine models.

Methodological Considerations

Q. How can researchers ensure accurate quantification of isomeric impurities in synthetic batches?

Employ silver-ion chromatography (Ag⁺-HPLC) to separate Z/E isomers. Validate with UV detection at 205 nm and cross-reference retention times with authentic standards. For trace impurities (<1%), use high-sensitivity MS/MS with collision-induced dissociation (CID) .

Q. What experimental controls are essential for studying mitochondrial effects of docosapentaenoyl derivatives?

Include untreated controls, ROS scavengers (e.g., MitoTEMPO), and mitochondrial uncouplers (e.g., FCCP) to isolate mechanisms. Measure oxygen consumption (Seahorse assays) and membrane potential (JC-1 dye) in cell lines (e.g., HEK293) pre-treated with the compound .

Q. How should contradictory data on the compound’s cytotoxicity be addressed?

Replicate studies under standardized conditions (e.g., ISO 10993-5 for cell viability). Test multiple cell lines (primary vs. immortalized) and vary concentrations (1–100 µM). Cross-validate with apoptosis markers (e.g., caspase-3) and lipidomic profiling to distinguish direct toxicity from metabolic stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.